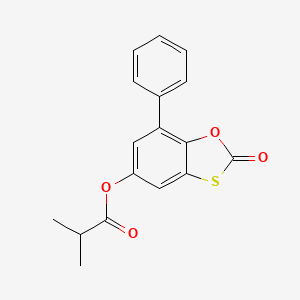2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate
CAS No.:
Cat. No.: VC15342974
Molecular Formula: C17H14O4S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H14O4S |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | (2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-methylpropanoate |
| Standard InChI | InChI=1S/C17H14O4S/c1-10(2)16(18)20-12-8-13(11-6-4-3-5-7-11)15-14(9-12)22-17(19)21-15/h3-10H,1-2H3 |
| Standard InChI Key | HYLNTTYZOQTKDW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)OC1=CC(=C2C(=C1)SC(=O)O2)C3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
Core Structure and Functional Groups
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate features a benzoxathiolone backbone (1,3-benzoxathiol-2-one) substituted with a phenyl group at position 7 and a 2-methylpropanoate ester at position 5. The benzoxathiolone system comprises a fused benzene ring with an oxygen and sulfur atom at positions 1 and 3, respectively, and a ketone group at position 2 .
Key Structural Features:
-
Benzoxathiolone ring: Contributes to planar aromaticity and electronic delocalization.
-
Phenyl substituent: Enhances lipophilicity and potential π-π interactions.
-
2-Methylpropanoate ester: Introduces steric bulk and modulates solubility.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is inferred as C₁₇H₁₄O₄S, with a molecular weight of 330.36 g/mol. This aligns with analogous benzoxathiol derivatives reported in literature .
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₄O₄S |
| Molecular weight | 330.36 g/mol |
| SMILES notation | O=C(OC1CC(C)C)C2=CC(=C(S3)C=CC3=O)C=C2C4=CC=CC=C4 |
Synthetic Pathways and Optimization
Esterification of Benzoxathiolone Intermediates
The target compound is likely synthesized via esterification of 5-hydroxy-7-phenyl-1,3-benzoxathiol-2-one with 2-methylpropanoic acid. A plausible route involves:
-
Activation of the carboxylic acid: 2-Methylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .
-
Nucleophilic acyl substitution: The acid chloride reacts with the phenolic oxygen of the benzoxathiolone intermediate under basic conditions (e.g., pyridine or DMAP) .
Example reaction conditions:
-
Solvent: Anhydrous dichloromethane
-
Temperature: 0–25°C
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
Electrochemical Synthesis
Recent advances in electrosynthesis, as demonstrated for α-keto acid derivatives , suggest alternative routes. For instance, electrochemical oxidation of 7-phenyl-1,3-benzoxathiol-5-ol followed by esterification with 2-methylpropanoic acid could be explored.
Physicochemical Properties
Partition Coefficients and Solubility
Using computational models (e.g., XLOGP3), the logP is estimated at 5.8–6.3, indicating high lipophilicity . Aqueous solubility is predicted to be low (~0.01 mg/mL), necessitating formulation with co-solvents or surfactants for biological testing.
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume